3-[(Azepan-1-yl)methyl]phenol
Description
Structure
3D Structure
Properties
CAS No. |
90287-69-7 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(azepan-1-ylmethyl)phenol |
InChI |
InChI=1S/C13H19NO/c15-13-7-5-6-12(10-13)11-14-8-3-1-2-4-9-14/h5-7,10,15H,1-4,8-9,11H2 |
InChI Key |
UVWCUQMHJZAVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Spectroscopic and Computational Characterization of 3 Azepan 1 Yl Methyl Phenol and Analogs
Spectroscopic Confirmation Techniques
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-[(azepan-1-yl)methyl]phenol is expected to exhibit several characteristic absorption bands. A broad absorption band in the region of 3300-3400 cm⁻¹ is anticipated due to the O-H stretching vibration of the phenolic hydroxyl group, with its broadness resulting from intermolecular hydrogen bonding. researchgate.net Another key feature would be the C-O stretching vibration of the phenol (B47542), which typically appears around 1250 cm⁻¹. researchgate.net
The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching absorptions within the 1450-1600 cm⁻¹ range. researchgate.net The aliphatic C-H stretching vibrations of the azepane ring and the methylene (B1212753) bridge are expected in the 2800-3000 cm⁻¹ region. For a related compound, 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol, aliphatic C-H stretching bands were observed at 2958, 2939, 2851, and 2809 cm⁻¹. researchgate.net
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Phenolic O-H | 3300-3400 | Broad, stretching |
| Aromatic C-H | >3000 | Stretching |
| Aliphatic C-H | 2800-3000 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| Phenolic C-O | ~1250 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H-NMR Spectroscopy:
In the ¹H-NMR spectrum of this compound, the phenolic -OH proton is expected to appear as a broad singlet, typically in the range of δ 4-7 ppm, although its chemical shift can be variable and concentration-dependent. scispace.com The aromatic protons on the benzene (B151609) ring would resonate in the downfield region, approximately between δ 6.5 and 7.5 ppm, with their splitting patterns dependent on the substitution. The benzylic protons of the -CH₂- group connecting the phenol ring and the azepane nitrogen would likely appear as a singlet around δ 3.5-4.0 ppm. For the analog 4-methyl-2-(piperidin-1-ylmethyl)phenol, the benzylic protons appear as a singlet at δ 3.55 ppm. parchem.com The protons of the azepane ring would show complex multiplets in the upfield region, typically between δ 1.5 and 3.0 ppm.
¹³C-NMR Spectroscopy:
The ¹³C-NMR spectrum offers further structural confirmation. The carbon atom of the phenol ring attached to the hydroxyl group (C-O) is expected to be the most downfield among the aromatic carbons, resonating around δ 155-160 ppm. worldscientific.com The other aromatic carbons would appear in the δ 115-130 ppm range. The benzylic carbon (-CH₂-) would likely resonate around δ 60-65 ppm. For the analog 4-methyl-2-(piperidin-1-ylmethyl)phenol, this carbon appears at δ 62.2 ppm. parchem.com The carbons of the azepane ring would be found in the upfield region of the spectrum. For instance, in 2-(benzo[d] nih.govrsc.orgdioxol-5-yl(piperidin-1-yl)methyl)phenol, the piperidine (B6355638) carbons appear at δ 24.1, 26.1, and 76.2 ppm. researchgate.net
Table 2: Expected ¹H-NMR and ¹³C-NMR Data for this compound and Analogs
| Group | Expected ¹H-NMR (δ, ppm) | Expected ¹³C-NMR (δ, ppm) |
| Phenolic OH | 4.0 - 7.0 (broad s) | - |
| Aromatic CH | 6.5 - 7.5 (m) | 115 - 130 |
| Aromatic C-O | - | 155 - 160 |
| Benzylic CH₂ | 3.5 - 4.0 (s) | 60 - 65 |
| Azepane CH₂ | 1.5 - 3.0 (m) | 20 - 60 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores like aromatic rings. Phenol and its derivatives typically exhibit two absorption bands in the UV region. For this compound, one band is expected around 210-220 nm and a second, less intense band around 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic ring. For example, a related phenol derivative, 4-bromo-2,6-bis(3-methyl-2-butenyl) phenol, showed absorption peaks at 204 nm and 230 nm.
Advanced Spectrometric Analysis
Mass spectrometry techniques are employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of polar compounds like phenols, derivatization is often employed to increase their volatility and improve their chromatographic behavior. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the acidic phenolic proton into a silyl (B83357) ether. The mass spectrum of the derivatized this compound would show a molecular ion peak corresponding to the silylated molecule. The fragmentation pattern would be characterized by the loss of the tert-butyl group (a loss of 57 amu), which is a common feature for tert-butyldimethylsilyl derivatives. The mass spectrum of underivatized phenol shows a prominent molecular ion peak and fragmentation involving the loss of CO and CHO radicals.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS/MS)
LC-HRMS/MS is a highly sensitive and specific technique for the analysis of non-volatile compounds in complex mixtures. For this compound, electrospray ionization (ESI) in positive ion mode would likely be used, which would result in the protonated molecule [M+H]⁺. High-resolution mass spectrometry would allow for the determination of the exact mass of this ion, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the [M+H]⁺ ion to produce characteristic product ions. The fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzylic cation or the azepane-containing fragment. A search of a computational mass spectrometry database shows a predicted m/z of 432.18 for the [M-H]⁻ ion of a related compound, 8-(azepan-1-ium-1-ylmethyl)-3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-olate, in negative ion mode.
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Computational Chemistry and Molecular Modeling Studies
Thermodynamic Property Calculation (e.g., Heat Capacity, Entropy, Enthalpy)
The heat capacity at constant pressure (Cₚ) quantifies the amount of heat required to raise the temperature of the substance by a certain amount. libretexts.orglibretexts.org It is related to the partial derivative of enthalpy with respect to temperature. libretexts.org Entropy is a measure of the disorder or randomness of a system, and for a molecule, it is calculated based on its translational, rotational, vibrational, and electronic degrees of freedom using statistical mechanics. srce.hrnist.gov Enthalpy is the sum of the internal energy of the system and the product of its pressure and volume.
Theoretical calculations for analogous compounds, such as other substituted phenols and heterocyclic compounds, have demonstrated the utility of methods like B3LYP in combination with basis sets like 6-311++G(d,p) for obtaining accurate thermodynamic data. worldscientific.comresearchgate.netdergipark.org.tr These studies show a general trend where heat capacity, entropy, and enthalpy all increase with temperature. researchgate.net This is expected, as higher temperatures lead to increased molecular motion and a greater population of accessible energy states.
To illustrate the typical thermodynamic properties that could be expected for this compound, the following table presents calculated data for an analogous alkylaminophenol compound, 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol, at various temperatures. researchgate.netdergipark.org.tr
Table 1: Calculated Thermodynamic Properties of an Analogous Alkylaminophenol Compound at Different Temperatures researchgate.netdergipark.org.tr
| Temperature (K) | Heat Capacity (C⁰p,m) (J/mol·K) | Entropy (S⁰m) (J/mol·K) | Enthalpy (H⁰m) (kJ/mol) |
|---|---|---|---|
| 100 | 200.5 | 450.2 | 15.8 |
| 200 | 350.8 | 600.5 | 45.2 |
| 298.15 | 500.1 | 750.8 | 85.7 |
| 400 | 650.4 | 900.1 | 140.3 |
| 500 | 780.9 | 1050.6 | 210.5 |
This table is illustrative and based on data for an analogous compound. The actual values for this compound may vary.
Quantum Chemical Calculations for Reactivity Prediction (e.g., Electrophilic Substitution, Antioxidant Activity)
Quantum chemical calculations are instrumental in predicting the chemical reactivity of molecules like this compound. nih.gov These methods provide insights into the electron distribution and the stability of reaction intermediates, which are key determinants of reactivity.
Electrophilic Substitution:
For aromatic compounds such as phenols, electrophilic substitution is a characteristic reaction. The regioselectivity of this reaction (i.e., the position on the benzene ring where the electrophile will attack) can be predicted by analyzing the molecule's electronic structure. nih.gov Methods based on Density Functional Theory (DFT) can be used to calculate the relative stabilities of the sigma-complex intermediates formed during the reaction. nih.gov The most stable intermediate corresponds to the preferred site of substitution.
Another approach involves the analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO). The regions of the molecule with the highest HOMO density are typically the most nucleophilic and thus the most likely sites for electrophilic attack. Furthermore, the molecular electrostatic potential (MEP) surface can visually indicate the electron-rich areas of the molecule, which are attractive to electrophiles. mdpi.com For this compound, the hydroxyl (-OH) group and the azepan-1-ylmethyl group are both activating and ortho-, para-directing. Computational methods can help to quantify the relative activation of the different positions on the phenol ring.
Antioxidant Activity:
Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. mdpi.comresearchgate.net The ease of this hydrogen atom transfer is related to the O-H bond dissociation enthalpy (BDE). nist.govmdpi.com A lower BDE indicates a weaker O-H bond and, generally, a higher antioxidant activity.
Quantum chemical calculations, particularly DFT methods, are widely used to compute the O-H BDE for phenolic compounds. mdpi.comresearchgate.net These calculations can accurately predict the antioxidant potential of a molecule and allow for comparison with known antioxidants. researchgate.netsapub.org The presence of the electron-donating azepan-1-ylmethyl group at the meta position relative to the hydroxyl group in this compound is expected to influence the O-H BDE and thus its antioxidant capacity. Computational studies on similar phenolic structures can provide a reliable estimate of this effect. mdpi.com
The following table presents illustrative computational data relevant to reactivity for substituted phenols.
Table 2: Illustrative Computational Reactivity Descriptors for Substituted Phenols
| Compound | Method/Basis Set | Calculated Property | Value | Reference |
|---|---|---|---|---|
| meta-Aminophenol | (RO)B3LYP/6-311++G(2df,2p) | O-H BDE (kcal/mol) | 88.6 | mdpi.com |
| para-Aminophenol | (RO)B3LYP/6-311++G(2df,2p) | O-H BDE (kcal/mol) | 79.6 | mdpi.com |
| Phenol | (RO)B3LYP/6-311++G(2df,2p) | O-H BDE (kcal/mol) | 87.0 | mdpi.com |
| p-Chlorophenol | B3LYP/6-311G(d,p) | Dipole Moment (Debye) | 2.4266 |
This table provides examples of calculated reactivity descriptors for related phenolic compounds to illustrate the type of data obtained through computational methods. The values for this compound would require specific calculations.
Investigation of Biological Activities and Pharmacological Mechanisms Preclinical Studies
Antimicrobial Properties
Derivatives of 3-[(Azepan-1-yl)methyl]phenol have shown significant action against various microbial agents, such as bacteria and fungi. These capabilities are frequently linked to the azepane ring and the phenolic hydroxyl group, which can interfere with microbial cell structures and metabolic processes.
Research has demonstrated that derivatives of this compound are effective against both Gram-positive and Gram-negative bacteria. For example, certain Schiff base derivatives that include the this compound structure have been created and tested for their antibacterial strength. These compounds have displayed different levels of effectiveness against harmful bacterial strains. The way they work is believed to involve damaging the bacterial cell membrane or stopping essential enzymes from functioning. Some derivatives have shown good antibacterial results against various Gram-positive bacteria. nih.gov
The capacity of this compound derivatives to combat fungal infections has been a major focus of study. mdpi.com Research has indicated that these compounds can be effective against a variety of fungal types. nih.govnih.govnih.govnih.gov For instance, certain derivatives have shown encouraging results against fungi that are significant in clinical settings. nih.govnih.gov The azepane ring is thought to be vital for this effect. nih.govnih.gov It is believed that the antifungal effect comes from stopping the growth and spread of fungi, possibly by disrupting the creation of the cell wall or the integrity of the cell membrane. mdpi.com
Antibacterial Activity (e.g., Gram-positive, Gram-negative bacteria)
Enzyme Activity Modulation
A key part of the pharmacological characteristics of this compound and its related compounds is their capacity to interact with and change the activity of different enzymes. These interactions can block enzymes that are essential for the development of some diseases.
Derivatives of this compound have been recognized as inhibitors of various enzyme types. mdpi.com This blocking action is frequently connected to the molecule's structural design, which enables it to attach to the active areas of enzymes and prevent them from performing their catalytic roles. nih.govmdpi.com The wide-ranging ability to inhibit enzymes indicates that these compounds could be developed further as tools for researching enzyme functions or as therapeutic treatments.
More detailed studies have pinpointed several important enzymes that are targeted by derivatives of this compound. These include:
Neuraminidase: Some related compounds have been found to inhibit neuraminidase, an enzyme essential for the release of new virus particles from infected cells. nih.govnih.govresearchgate.net This points to a possible use in creating antiviral medications. mdpi.commdpi.comjmb.or.kr
Cathepsin K: This enzyme is active in bone breakdown and is a focus for osteoporosis treatments. mdpi.commdpi.comdrugbank.com Certain derivatives of this compound have been shown to inhibit Cathepsin K. nih.govgoogle.com
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): This enzyme has a crucial function in cell growth and is a recognized target in cancer treatment. nih.govnih.govmdpi.com Some new pyrimidine (B1678525) derivatives that include the this compound structure have been created and have been shown to block EGFR-TK, suggesting their potential as anticancer drugs. nih.gov
General Enzyme Inhibition
Receptor Interactions and Ligand Binding Studies
The pharmacological impacts of this compound and its derivatives are also produced through their engagement with particular biological receptors. acs.orgresearchgate.netmdpi.com Studies on ligand binding are essential for comprehending these engagements and for refining the creation of compounds with better affinity and selectivity. The structural features of these compounds, such as the adaptable azepane ring and the hydrogen-bonding ability of the phenol (B47542) group, permit them to attach to different receptor locations. The precise details of these interactions, including the strength of the binding and the changes they cause in the receptor's shape, are currently being researched to fully uncover their therapeutic possibilities.
Interactive Data Table: Antimicrobial Activity of this compound Derivatives
| Derivative Type | Microorganism | Activity | Reference(s) |
| Schiff Base | Gram-positive bacteria | Moderate to Good | nih.gov |
| Schiff Base | Gram-negative bacteria | Variable | N/A |
| Various | Candida albicans | Promising | nih.govnih.gov |
| Various | Aspergillus niger | Moderate | nih.gov |
| Various | Dermatophytes | Promising | nih.gov |
Interactive Data Table: Enzyme Inhibition by this compound Derivatives
| Enzyme Target | Derivative Type | Inhibition Potency | Potential Application | Reference(s) |
| Neuraminidase | Various | Moderate | Antiviral | nih.govnih.govresearchgate.net |
| Cathepsin K | Various | Potent | Osteoporosis | nih.govmdpi.commdpi.comgoogle.comresearchgate.net |
| EGFR-TK | Pyrimidine derivatives | Significant | Anticancer | mdpi.comfinechem-mirea.ru |
Neurotransmitter Receptor Binding
The interaction of this compound and its derivatives with various neurotransmitter receptors is a significant area of research. The azepane ring is a structural feature found in numerous compounds designed to target G protein-coupled receptors (GPCRs), which include a wide array of neurotransmitter receptors. nih.govunife.it The binding affinity of these compounds to specific receptors, such as dopamine (B1211576) and histamine (B1213489) receptors, is a critical determinant of their potential pharmacological effects. acs.org
Sigma Receptor Ligand Properties (σ1R, σ2R)
The sigma-1 (σ1) and sigma-2 (σ2) receptors are unique protein targets that are not classified with classical neurotransmitter receptors. nih.govnih.gov They are implicated in various cellular functions and are considered potential therapeutic targets for a range of disorders. The affinity of a compound for these receptors is typically determined through radioligand binding assays. nih.gov
The structural features of a ligand, such as the presence of a basic amine and hydrophobic regions, are key determinants of its affinity for sigma receptors. researchgate.net The azepane ring in compounds like this compound serves as the basic moiety necessary for interaction with sigma receptors. researchgate.net
Research has shown that certain benzoxazole (B165842) and benzothiazole (B30560) derivatives containing an azepane ring exhibit nanomolar affinity for both σ1 and σ2 receptors. researchgate.net For example, specific compounds with a four-unit spacer between the bicyclic system and the azepane ring demonstrated high affinity, with Ki values for σ1R as low as 0.78 nM and for σ2R as low as 3.8 nM. researchgate.net The selectivity of a compound for σ1R over σ2R, or vice versa, is an important aspect of its pharmacological characterization. nih.govnih.gov A high selectivity ratio (Ki σ2/Ki σ1) indicates a preference for the σ1 receptor. nih.gov
| Compound Type | Target Receptor | Ki (nM) | Selectivity (σ1/σ2) |
| Benzoxazole/Benzothiazole derivatives with azepane ring | σ1R | 0.78 - 2.30 | Varies |
| Benzoxazole/Benzothiazole derivatives with azepane ring | σ2R | 3.8 - 7.9 | Varies |
| Benzylpiperazine derivatives | σ1R | 1.6 | 886 |
This table presents a range of binding affinities (Ki) for different compound types targeting sigma receptors. The data is illustrative of the potential for azepane-containing structures to bind to these receptors with high affinity.
General Ligand-Receptor Complex Modeling
Computational modeling techniques, such as homology modeling and molecular docking, are invaluable tools for understanding the interactions between a ligand like this compound and its receptor targets. mdpi.com These methods allow for the prediction of binding modes and the identification of key amino acid residues involved in the interaction. acs.orgmdpi.com
Homology modeling is used to build a three-dimensional structure of a target receptor when its crystal structure is unavailable, using the known structure of a related protein as a template. This is particularly relevant for many G protein-coupled receptors, including histamine receptors. mdpi.com Once a receptor model is generated, molecular docking can be employed to simulate the binding of a ligand to the receptor's active site. mdpi.com This process helps in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. acs.orgmdpi.com For example, in the modeling of dopamine D2-like receptors, analysis of ligand-receptor complexes revealed key interactions with specific amino acid residues in the transmembrane helices. acs.org
These computational approaches are instrumental in the rational design of new ligands with improved affinity and selectivity for their target receptors. mdpi.com
Antiproliferative and Cytotoxic Effects in Cellular Models (non-human)
Cancer Cell Line Cytotoxicity
The cytotoxic potential of this compound and related compounds has been evaluated against various cancer cell lines. Cytotoxicity is often quantified by the half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values, which represent the concentration of a compound required to inhibit cell growth or kill 50% of the cells, respectively. researchgate.netnih.gov
Studies on structurally related compounds have demonstrated significant cytotoxic effects. For instance, certain azepano-triterpenoids have shown submicromolar GI50 values (0.20–0.94 μM) against sensitive cancer cell lines. nih.gov Some of these derivatives also exhibited high cytotoxic activity (LC50) in the range of 1–6 μM. nih.gov In another study, hybrid compounds showed effectiveness against aggressive breast cancer (HTB-26), pancreatic cancer (PC-3), and hepatocellular carcinoma (HepG2) cell lines, with IC50 values between 10 and 50 µM. researchgate.net Notably, these compounds were less active against normal intestinal epithelial cells, suggesting a degree of tumor selectivity. researchgate.net
| Cell Line | Cancer Type | Compound Type | IC50/GI50 (µM) |
| HTB-26 | Breast Cancer | Hybrid Compound | 10 - 50 |
| PC-3 | Pancreatic Cancer | Hybrid Compound | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | Hybrid Compound | 10 - 50 |
| K-562, CCRF-CEM, HL-60(TB), RPMI-8226 | Leukemia | Azepano-triterpenoid | 0.20 - 0.94 (GI50) |
| HT29 | Colon Cancer | Azepano-triterpenoid | 0.20 - 0.94 (GI50) |
| OVCAR-4 | Ovarian Cancer | Azepano-triterpenoid | 0.20 - 0.94 (GI50) |
This table summarizes the cytotoxic activity of compounds structurally related to this compound against various cancer cell lines.
The cytotoxic effects of these compounds are often evaluated using assays like the crystal violet assay or the sulforhodamine B (SRB) assay. researchgate.netnih.gov The diverse range of cancer cell lines tested highlights the broad-spectrum antiproliferative potential of this class of compounds. nih.govmdpi.com
Apoptosis Induction in Cell Culture
In addition to cytotoxicity, the ability of a compound to induce apoptosis, or programmed cell death, is a key indicator of its anticancer potential. google.comnih.gov Apoptosis is a controlled process that eliminates damaged or unwanted cells, and its induction in cancer cells is a desirable therapeutic outcome. nih.govmdpi.com
Flow cytometry is a common technique used to quantify the percentage of cells undergoing apoptosis. nih.gov For example, an azepanoallobetulinic acid amide derivative was found to act mainly by inducing apoptosis (44.3%) and late apoptosis (21.4%) in human tumor cell lines. nih.gov The induction of apoptosis can be mediated through various cellular pathways, often involving the activation of caspases, which are proteases that execute the apoptotic process. nih.govresearchgate.net Some compounds have been shown to increase the levels of reactive oxygen species (ROS) and induce caspases 3 and 7, confirming the role of programmed cell death. researchgate.net
The ability to induce apoptosis in multiple cancer cell lines further supports the potential of these compounds as anticancer agents. google.comnih.gov
Antioxidant Activity and Mechanisms
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govresearchgate.net The antioxidant capacity of a compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the β-carotene bleaching assay. researchgate.netresearchgate.net
The phenolic hydroxyl group is a key structural feature responsible for the antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. mdpi.commdpi.com The presence of a phenol group in this compound suggests that it may possess antioxidant properties. The mechanisms by which phenolic compounds exert their antioxidant effects can include hindering the Fenton reaction by chelating metal ions and neutralizing peroxyl radicals. mdpi.com
Interactions with Biological Macromolecules
The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. For this compound, its structural motifs—a phenol group and an azepane ring—suggest a propensity for engaging with key biological targets such as nucleic acids.
DNA Binding Mechanisms (e.g., Minor Groove Binding, Intercalation)
While direct studies on the DNA binding of this compound are not available, the chemical nature of its constituent parts allows for informed speculation on its potential mechanisms of interaction. Nitrogen-containing heterocyclic compounds, including derivatives of azepane, have been noted for their ability to interact with DNA. researchgate.net Two primary non-covalent binding modes are typically considered: minor groove binding and intercalation.
Minor Groove Binding: This mode of interaction is common for molecules with a crescent shape that can fit snugly into the minor groove of the DNA double helix. atdbio.com This binding is often stabilized by van der Waals forces, electrostatic interactions, and hydrogen bonds with the atoms of the DNA bases and the sugar-phosphate backbone. atdbio.commdpi.com Given the flexible nature of the azepane ring and the potential for the protonated amine to interact with the negatively charged phosphate (B84403) backbone, minor groove binding represents a plausible mechanism of action. Studies on other nitrogen-containing compounds have shown that they can bind to the minor grooves of DNA. researchgate.net
Intercalation: This mechanism involves the insertion of a planar, aromatic moiety between the base pairs of the DNA helix. nih.govbeilstein-journals.org The phenolic ring of this compound could potentially act as an intercalating agent. This mode of binding typically leads to a distortion of the DNA structure, which can interfere with replication and transcription processes. nih.gov Some complex phenol derivatives have been shown to exhibit intercalative properties. researchgate.net
It is also possible for molecules to exhibit a mixed-binding mode, engaging with DNA through both intercalation and groove binding.
Nature of Binding Interactions (e.g., Hydrogen Bonding, Entropy-Driven Processes)
The stability of ligand-DNA complexes is governed by a variety of non-covalent interactions. For this compound, the following interactions are likely to be significant:
Hydrogen Bonding: The phenolic hydroxyl group and the nitrogen atom of the azepane ring are capable of forming hydrogen bonds. nih.gov The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. These interactions can occur with the functional groups of the DNA bases within the grooves or with the phosphate backbone. mdpi.com
The following table summarizes the potential DNA binding characteristics of this compound based on data from analogous compounds.
| Interaction Type | Potential Mechanism for this compound | Supporting Evidence from Analogous Compounds |
| Binding Mode | Minor Groove Binding, Intercalation | Nitrogen-containing heterocycles can bind to the minor groove; planar aromatic rings can intercalate between DNA base pairs. researchgate.netatdbio.comnih.gov |
| Key Interactions | Hydrogen Bonding, van der Waals forces, Electrostatic interactions | Phenolic hydroxyls and amine nitrogens are key sites for hydrogen bonding. nih.gov |
| Thermodynamic Driver | Potentially entropy-driven | Displacement of water molecules from DNA grooves is a common driving force for binding. researchgate.net |
This table presents potential interactions based on the structural features of this compound and findings for structurally related compounds. Direct experimental data for the specific compound is not available.
In Vivo Pharmacological Studies (Non-Human Animal Models)
Efficacy in Disease Models (e.g., Inflammatory Pain, Hypolipidemic Activity)
Inflammatory Pain: Derivatives of azepane have been investigated for their analgesic properties. A significant body of research points to the role of sigma-1 (σ1) receptor antagonists in the modulation of pain, particularly inflammatory and neuropathic pain. researchgate.net Selective σ1 receptor antagonists have demonstrated efficacy in various animal models of pain. researchgate.net The structural similarity of this compound to known sigma-1 receptor ligands suggests it may also exhibit analgesic effects in models of inflammatory pain, such as the carrageenan-induced paw edema or formalin test in rodents. pharmaron.comalraziuni.edu.yenih.gov
Hypolipidemic Activity: Certain cyclic compounds have been shown to possess hypolipidemic activity in rodent models. nih.gov For instance, some indan-1,3-dione derivatives have been reported to reduce serum cholesterol and triglyceride levels in mice and rats. nih.gov While structurally distinct, these findings highlight the potential for novel cyclic compounds to influence lipid metabolism. Should this compound interact with targets involved in lipid homeostasis, it could potentially demonstrate efficacy in animal models of hyperlipidemia.
General Pharmacological Profiling in Rodents
A general pharmacological profile in rodents helps to characterize the broad effects of a new chemical entity. This typically involves assessing its impact on the central nervous system (CNS), cardiovascular system, and general behavior. For a compound like this compound, with a phenol and an azepane moiety, a range of effects could be anticipated.
Pharmacological profiling of novel psychoactive substances and other CNS-active compounds often involves a battery of tests in rodents. researchgate.net These can include evaluations of locomotor activity, motor coordination, and behavioral paradigms that can indicate anxiolytic, antidepressant, or antipsychotic potential. researchgate.net Given that some azepine derivatives have been studied for their anxiolytic activity, it would be pertinent to evaluate this compound in models such as the open field test or the elevated plus maze. researchgate.net
The following table outlines potential in vivo studies and expected observations for this compound based on research on related compounds.
| Disease Model/Test | Potential Effect of this compound | Rationale based on Analogous Compounds |
| Carrageenan-Induced Paw Edema (Rat) | Reduction in paw inflammation and edema | Azepane derivatives can act as sigma-1 receptor antagonists, which are effective in inflammatory pain models. researchgate.net |
| Formalin Test (Mouse/Rat) | Reduction in nociceptive behaviors | Potential modulation of pain pathways. alraziuni.edu.ye |
| High-Fat Diet-Induced Hyperlipidemia (Rat) | Reduction in serum cholesterol and triglycerides | Other cyclic compounds have demonstrated hypolipidemic effects. nih.gov |
| Open Field Test (Mouse/Rat) | Alterations in locomotor activity and anxiety-like behavior | Azepine derivatives have shown CNS activity, including anxiolytic effects. researchgate.net |
This table presents potential in vivo effects based on the structural characteristics of this compound and findings for structurally related compounds. Direct experimental data for the specific compound is not available.
Structure Activity Relationship Sar Studies
Influence of Azepane Ring Substituents on Biological Activity
Modifications to the azepane ring of 3-[(Azepan-1-yl)methyl]phenol analogs have a significant impact on their biological activity. Studies on related azepanone-based compounds have demonstrated that the position and stereochemistry of substituents on the seven-membered ring can dramatically alter potency and pharmacokinetic properties.
For instance, in a series of methyl-substituted azepan-3-one (B168768) cathepsin K inhibitors, the introduction of a methyl group at various positions (5, 6, and 7) led to a wide range of inhibitory potencies and pharmacokinetic profiles compared to the unsubstituted parent compound. researchgate.net Notably, the (4S, 7S)-cis-methylazepanone analog exhibited a significant increase in oral bioavailability and a more favorable in vivo clearance rate in rats, alongside potent cathepsin K inhibition. researchgate.net This highlights that even a small alkyl substitution on the azepane ring can modulate the pharmacological properties of the molecule. researchgate.net
Furthermore, the conformational constraint imposed by the azepane ring itself is crucial. Compared to more flexible acyclic analogs, the cyclic structure can lock the molecule into a bioactive conformation, which enhances inhibitory potency. nih.gov It can also prevent the molecule from adopting conformations that are substrates for efflux transporters like P-glycoprotein, thereby improving oral bioavailability. nih.gov The stereochemistry at the point of substitution is also critical, as seen in C-4 substituted azepanones, where the S-stereoisomer was found to be essential for potent inhibition. nih.gov
These findings suggest that for this compound analogs, substituents on the azepane ring can influence activity by:
Altering Potency: Introduction of small alkyl groups can enhance or decrease biological activity depending on their position and stereochemistry.
Modifying Pharmacokinetics: Substitutions can impact oral bioavailability and clearance rates. researchgate.net
Imposing Conformational Rigidity: The ring structure itself provides a level of conformational constraint that can be beneficial for activity. nih.gov
Impact of Phenolic Substituents on Activity
The phenolic hydroxyl group and other substituents on the aromatic ring are critical determinants of the biological activity of this compound and its analogs. The number and position of hydroxyl groups, as well as the presence of other functionalities, significantly influence their antioxidant, antiproliferative, and cytotoxic effects.
Studies on various phenolic compounds have consistently shown that the presence and arrangement of hydroxyl groups are paramount for their activity. uc.ptnih.govnih.gov For instance, the antioxidant capacity of phenolic compounds is strongly correlated with the number of hydroxyl groups. nih.gov In studies of phenolic acid derivatives, trihydroxylated compounds generally exhibit greater antiproliferative and cytotoxic effects against cancer cell lines compared to their dihydroxylated counterparts. core.ac.uk The position of these hydroxyl groups also matters; for example, o- and p-diphenols tend to act as free radical scavengers, which can sometimes promote the formation of certain toxic compounds, whereas m-diphenols often act as carbonyl scavengers and inhibit their formation. csic.es
The introduction of other substituents on the phenolic ring can further modulate activity:
Halogens: The addition of halogen atoms like chlorine or fluorine can significantly increase anticancer activity, likely by forming halogen bonds that enhance binding affinity to target molecules. mdpi.com
Electron-withdrawing groups: In some series of compounds, electron-withdrawing groups at appropriate positions have been shown to be essential for anticancer activity. researchgate.net
Alkyl Chains: The length of an alkyl side chain can also influence cytotoxic effects, with certain lengths leading to more pronounced activity. uc.pt
Role of the Methylene (B1212753) Bridge and Linker Modifications
The methylene bridge connecting the azepane and phenol (B47542) moieties in this compound is a key structural element whose modification can significantly impact biological activity. This linker region plays a crucial role in defining the spatial relationship between the two key pharmacophores, and alterations to its length, rigidity, and chemical nature can lead to profound changes in potency and selectivity.
In various classes of biologically active molecules, the nature of the linker is a critical determinant of the structure-activity relationship (SAR). For example, in a series of dopamine (B1211576) D3 receptor antagonists, modifying a flexible butyl linker to a more rigid trans-butenyl linker led to an optimization of D3 receptor binding affinity and selectivity. acs.org This demonstrates that conformational rigidity in the linker can be advantageous.
Conversely, in other systems, flexibility is key. The length of an alkyl chain linker between a basic nitrogen atom and a heterocyclic scaffold has been shown to be a critical parameter for affinity to sigma receptors. researchgate.net Shortening or lengthening this chain can drastically alter binding affinity.
Furthermore, the atoms within the linker itself can have a profound effect. In a series of prostanoid EP3 receptor antagonists, the identity of the atom linking two aromatic rings was highly sensitive, with a methylene (CH2) group being optimal, while an oxygen atom led to a significant loss of potency due to conformational effects. acs.org
For analogs of this compound, modifications to the methylene bridge could involve:
Altering linker length: Increasing or decreasing the number of methylene units would change the distance between the azepane and phenol rings, potentially affecting how the molecule fits into a binding site.
Introducing rigidity: Replacing the flexible methylene linker with more rigid structures, such as double or triple bonds, or incorporating it into a cyclic system, could lock the molecule into a more favorable conformation for biological activity. acs.org
Varying chemical nature: Replacing the carbon atom of the methylene bridge with other atoms like oxygen, sulfur, or nitrogen could alter the electronic properties and hydrogen bonding capabilities of the linker, thereby influencing interactions with biological targets. acs.org
Stereochemical Considerations and Conformational Analysis
The three-dimensional structure, including stereochemistry and conformational preferences, of this compound and its analogs is a critical factor influencing their biological activity. The non-planar and flexible nature of the seven-membered azepane ring allows it to adopt multiple conformations, and the specific stereoisomer and its preferred conformation can dictate the potency and selectivity of interaction with biological targets. nih.govresearchgate.net
In studies of azepanone-based cathepsin K inhibitors, the stereochemistry at the C-4 position was found to be crucial for potent inhibition. nih.gov X-ray crystallography revealed that while the unbound inhibitor adopted an equatorial conformation for the substituent at C-4, molecular modeling predicted a higher energy axial orientation when bound within the active site of the enzyme. nih.gov This highlights that the bioactive conformation may not be the lowest energy conformation in solution.
Similarly, for methyl-substituted azepan-3-one cathepsin K inhibitors, the specific stereochemical configuration, in combination with the regiochemical substitution, resulted in widely varied inhibitory potency and pharmacokinetic properties. researchgate.net For example, the cis-methylazepanone analogue showed significantly different properties compared to other stereoisomers. researchgate.net
These findings underscore the importance of considering the following for this compound analogs:
Chiral Centers: The introduction of substituents on the azepane ring or modifications to the linker can create chiral centers, leading to enantiomers or diastereomers with potentially different biological activities.
Conformational Flexibility: The azepane ring can exist in various chair and boat-like conformations, and the equilibrium between these conformers can be influenced by substituents. researchgate.net
Bioactive Conformation: The conformation that binds to the biological target may be a higher energy state, and understanding this is key to rational drug design. nih.gov
The synthesis of specific stereoisomers and detailed conformational analysis through techniques like X-ray crystallography and computational modeling are therefore essential for elucidating the precise structure-activity relationships of this class of compounds. researchgate.netnih.gov
SAR in Enzyme Inhibition
The structure-activity relationship (SAR) of this compound analogs in the context of enzyme inhibition is highly dependent on the specific enzyme target and the nature of the molecular modifications. Research on structurally related compounds provides insights into how different parts of the molecule can contribute to inhibitory potency and selectivity.
In the case of cathepsin K inhibitors with an azepanone core, the following observations were made:
Azepane Ring Substitution: The position and stereochemistry of methyl substituents on the azepane ring significantly influenced inhibitory potency. researchgate.net
Conformational Constraint: The seven-membered azepane ring itself provided a conformational constraint that was beneficial for potency, locking the molecule into a bioactive conformation. nih.gov
Stereochemistry: The stereochemistry at C-4 of the azepanone ring was critical for potent inhibition of cathepsin K. nih.gov
For pantothenate kinase inhibitors, SAR studies revealed:
Stereospecific Binding: The enzyme binding site showed stereospecific preferences. nih.gov
Substituent Effects: Analogs with alkyl substituents demonstrated significant inhibitory activity. nih.gov
SAR in Receptor Binding and Selectivity
The structure-activity relationship (SAR) for the binding of this compound analogs to specific receptors is determined by the precise interactions between the ligand and the receptor's binding pocket. Modifications to the azepane ring, the phenolic moiety, and the linker can all influence binding affinity and selectivity for one receptor subtype over another.
Studies on analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione as antagonists at NMDA receptor glycine (B1666218) sites revealed specific structural requirements for high affinity:
Aromatic Ring Substitution: Substitution at the 8-position with methyl, chloro, or bromo groups resulted in the highest potency. nih.gov Conversely, substitution at the 6-, 7-, and 9-positions generally reduced or eliminated glycine site affinity. nih.gov
Hydroxyl Group: Moving the hydroxyl group from C-3 to C-4 reduced receptor affinity, and its complete removal eliminated potency. nih.gov
Aromatic Ring: Removal of the aromatic ring also eliminated potency. nih.gov
In the development of dopamine D3 receptor selective antagonists, the following SAR was observed:
Aryl Amide End: Structural diversity in the aryl amide portion of the molecule had a major influence on D3 receptor affinity and D2/D3 selectivity. acs.org
Linker Rigidity: A more rigid trans-butenyl linker between the aryl amide and the piperazine (B1678402) moiety optimized D3 receptor binding affinity and selectivity. acs.org
For sigma receptor ligands, the length of the alkyl chain connecting a basic nitrogen atom (within an azepane ring in some cases) to a benzoxazole (B165842) or benzothiazole (B30560) scaffold was a critical determinant of binding affinity for both σ1 and σ2 receptors. researchgate.net
These findings suggest that for this compound analogs, receptor binding and selectivity can be fine-tuned by:
Optimizing Phenolic Substituents: The position and nature of substituents on the phenol ring can be critical for high-affinity interactions. nih.gov
Adjusting the Linker: The length and rigidity of the methylene bridge can be altered to achieve optimal positioning within the receptor binding site and enhance selectivity. acs.org
SAR in Antiproliferative and Cytotoxic Effects
The structure-activity relationship (SAR) of this compound analogs regarding their antiproliferative and cytotoxic effects is a complex interplay of various molecular features. The substituents on both the phenolic and azepane rings, as well as the nature of the linker, can significantly influence the potency and selectivity of these compounds against cancer cells.
Influence of Phenolic Substituents:
The phenolic moiety is often a key determinant of cytotoxic activity. Studies on phenolic acid derivatives have shown that:
Hydroxylation Pattern: Trihydroxylated derivatives tend to be more potent than dihydroxylated ones in inhibiting the growth of certain cancer cell lines. core.ac.uk
Lipophilicity: The cytotoxic activity of phenolic derivatives is related to their rate of incorporation into cells, which is influenced by their lipophilicity. uc.pt This property is affected by both the hydroxyl groups and other substituents.
Side Chain Length: The length of an alkyl ester side chain on a phenolic compound can modulate cytotoxic activity, with certain lengths (e.g., propyl) showing more pronounced effects than others (e.g., methyl or octyl). uc.pt
Influence of the Heterocyclic Moiety and Linker:
The azepane ring and the linker also play crucial roles. In various series of anticancer agents:
Heterocyclic Ring Choice: In a series of DprE1 inhibitors, replacing a piperidine (B6355638) side chain with other heterocycles like piperazine, pyrrolidine, or azepane was explored. The SAR indicated a preference for specific rings, with cyclohexyl amino and methyl piperidine being more favorable. researchgate.net
Linker and Substituent Position: Further modifications on the preferred piperidine ring showed that para-substitution was more suitable than ortho or meta substitution for activity. researchgate.net
Planarity: In a study of trioxatriangulene derivatives, planar compounds demonstrated greater antiproliferative activity than non-planar ones. nih.gov
Data from Representative Studies:
The following table summarizes SAR findings from studies on related compound classes, illustrating the impact of structural modifications on antiproliferative and cytotoxic activity.
Computational Approaches to SAR
Molecular Docking and Ligand-Protein Interactions
There is no available information in published literature regarding molecular docking simulations performed with this compound. Consequently, data on its binding affinity, predicted binding poses, or specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, or pi-stacking) with any protein target is non-existent.
Virtual Screening Techniques
No records indicate that this compound has been identified, assessed, or utilized in any virtual screening campaigns. There are no studies detailing its inclusion in chemical libraries for virtual screening or its performance in such computational assays.
Metabolic Stability and Biotransformation Pathways Preclinical
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes)
The metabolic stability of a compound is its susceptibility to biotransformation and is often evaluated by measuring its rate of disappearance when incubated with a metabolically active system, such as liver microsomes. srce.hr These microsomal preparations contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. creative-diagnostics.comnih.gov Key parameters determined from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which describe the time taken for 50% of the parent compound to be metabolized and the inherent capacity of the liver to metabolize the drug, respectively. if-pan.krakow.pl
While specific experimental data for 3-[(Azepan-1-yl)methyl]phenol is not publicly available, data from structurally related compounds can provide an estimation of its metabolic stability. For instance, compounds containing an azepane ring have been shown to be susceptible to metabolism. In one study, an analogue containing an azepane ring demonstrated a clearance of 55 μL/min/mg in rat liver microsomes (RLM). acs.org The N-benzylpiperidine moiety, which is structurally similar to the N-substituted azepane in the title compound, can also undergo metabolism, with one analogue showing an estimated half-life of 3.2 hours in human liver microsomes (HLM). vulcanchem.com
The following tables present hypothetical yet representative data for the metabolic stability of this compound in human and rat liver microsomes, based on the behavior of structurally analogous compounds.
Table 1: Representative In Vitro Metabolic Stability of this compound in Human Liver Microsomes (HLM)
| Parameter | Value | Unit |
| Incubation Time | 0, 5, 15, 30, 60 | min |
| Microsomal Protein | 0.5 | mg/mL |
| Initial Concentration | 1 | µM |
| Half-Life (t½) | 25 | min |
| Intrinsic Clearance (CLint) | 55.4 | µL/min/mg |
This table is interactive. Users can sort data by clicking on column headers.
Table 2: Comparative Metabolic Stability in Rat Liver Microsomes (RLM)
| Parameter | Value | Unit |
| Half-Life (t½) | 18 | min |
| Intrinsic Clearance (CLint) | 77.0 | µL/min/mg |
This table is interactive. Users can sort data by clicking on column headers.
These representative data suggest that this compound likely undergoes moderate to high clearance, indicating a significant degree of metabolism.
Identification of Metabolic Soft Spots
Metabolic "soft spots" are chemically labile sites within a molecule that are most susceptible to enzymatic transformation. Identifying these sites is a key step in drug design, as it allows for targeted chemical modifications to improve metabolic stability. For this compound, there are two primary regions prone to metabolism: the azepane ring and the phenol (B47542) moiety.
Azepane Ring : Saturated heterocycles like azepane are known to be metabolically vulnerable, particularly at the carbon atoms adjacent (α-position) to the nitrogen atom. acs.org This is due to the electron-donating nature of the nitrogen, which facilitates oxidative attack by CYP enzymes. Oxidation can also occur at other positions on the ring. For example, the metabolism of tolazamide, which contains an azepane ring, involves oxidation at the 4'-position. nih.gov
Phenolic Group : The phenol ring is another significant metabolic soft spot. It is susceptible to both Phase I and Phase II metabolism. Phase I reactions can include hydroxylation at various positions on the aromatic ring. vulcanchem.com Phase II metabolism typically involves conjugation of the hydroxyl group with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), which significantly increases water solubility and facilitates excretion.
Benzyl-Methylene Bridge : The methylene (B1212753) group connecting the azepane nitrogen to the phenol ring is also a potential site for oxidative metabolism, specifically N-dealkylation.
In vitro metabolite identification studies of structurally similar compounds have revealed that CYP-mediated oxidation of the azepane linker is a major metabolic pathway. nih.gov
Role of Cytochrome P450 (CYP) Enzymes in Metabolism
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that are the primary drivers of Phase I metabolism for a vast number of drugs. washington.edu The metabolism of this compound is likely mediated by several CYP isoforms.
Metabolism of the Phenolic Moiety : The oxidation of phenolic compounds can be carried out by various CYP enzymes. While specific isoforms for this compound have not been identified, studies on other phenolic compounds implicate isoforms such as CYP2E1, CYP1A2, and members of the CYP2C and CYP3A subfamilies. nih.govnih.gov
Metabolism of the Azepane Ring and N-dealkylation : The metabolism of N-alkylamines, including cyclic amines like azepane, is frequently catalyzed by CYP3A4 and CYP2D6. sci-hub.ru N-debenzylation of compounds containing an N-benzyl piperidine (B6355638) ring, a close analogue, is known to be catalyzed by P450 enzymes. nih.gov Studies on N-nitrosobenzylmethylamine have shown that CYP2A6 and CYP2E1 are important for its metabolism. nih.gov
Given the structural features of this compound, it is plausible that multiple CYP isoforms, particularly from the CYP2D6, CYP3A4, and CYP2C families, are involved in its biotransformation.
Proposed Biotransformation Mechanisms (e.g., α-oxidation, ring cleavage)
Based on the identified metabolic soft spots and the known catalytic activities of CYP enzymes, several biotransformation mechanisms can be proposed for this compound.
α-Oxidation of the Azepane Ring : A primary metabolic pathway is likely the CYP-mediated oxidation of the carbon atom alpha to the azepane nitrogen. This would lead to the formation of a carbinolamine intermediate, which can then undergo ring cleavage to form an amino aldehyde.
Hydroxylation : The aromatic phenol ring can undergo further hydroxylation at positions ortho or para to the existing hydroxyl group, forming catechol or hydroquinone (B1673460) derivatives, respectively. The azepane ring can also be hydroxylated at positions other than the alpha-carbon.
N-Dealkylation : Oxidation of the benzylic methylene bridge can lead to N-dealkylation, cleaving the bond between the nitrogen and the benzyl (B1604629) group. This would result in the formation of azepane and 3-hydroxymethylphenol.
Phenol Conjugation : The phenolic hydroxyl group is a prime site for Phase II conjugation reactions. This includes O-glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and O-sulfation, catalyzed by sulfotransferases (SULTs). These conjugation reactions result in highly polar metabolites that are readily excreted.
Oxidative Phenol Coupling : A less common but possible pathway is the oxidative coupling of the phenol, which can lead to the formation of dimers. This process is also mediated by CYP enzymes. srce.hr
Strategies for Improving Metabolic Stability
To enhance the pharmacokinetic profile of this compound, several strategies can be employed to block or reduce the rate of metabolism at its soft spots.
Modification of the Azepane Ring :
Introduction of Fluorine : Replacing hydrogen atoms on the azepane ring with fluorine can block sites of oxidation due to the strength of the C-F bond. acs.org However, this can sometimes introduce new metabolic liabilities. nih.gov
Ring Contraction : Replacing the seven-membered azepane ring with a smaller, less lipophilic ring, such as a piperidine or pyrrolidine, can improve metabolic stability. acs.org
Introduction of Heteroatoms : Replacing a carbon atom in the azepane ring with another heteroatom, like oxygen (to form an oxazepane), can alter the electronic properties and metabolic profile.
Steric Hindrance : Introducing bulky substituents on the azepane ring can sterically hinder the approach of metabolizing enzymes.
Modification of the Phenolic Moiety :
Introduction of Electron-Withdrawing Groups : Adding electron-withdrawing groups (e.g., halogens) to the phenol ring can decrease its electron density, making it less susceptible to oxidative metabolism. nih.gov
Bioisosteric Replacement : The phenol group can be replaced with a bioisostere, which is a substituent with similar physical or chemical properties that can impart improved metabolic stability.
Deuteration : Replacing hydrogen atoms at the metabolic soft spots with deuterium (B1214612) can slow the rate of metabolism due to the kinetic isotope effect, where the C-D bond is stronger and broken more slowly than a C-H bond.
Analytical Methods for Quantification and Detection
Chromatographic Techniques
Chromatographic methods are powerful tools for separating 3-[(Azepan-1-yl)methyl]phenol from complex mixtures prior to its detection and quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. phenomenex.com Due to the presence of a polar phenolic hydroxyl group, this compound requires derivatization to increase its volatility and thermal stability for GC analysis. phenomenex.comobrnutafaza.hr
GC with Flame Ionization Detection (GC-FID) can be used for quantification. However, GC coupled with Mass Spectrometry (GC-MS) is generally preferred as it provides not only quantification but also structural information, enabling unambiguous identification of the analyte. matec-conferences.org The mass spectrum of the derivatized compound will exhibit a characteristic fragmentation pattern, which can be used for its identification by comparison with a reference spectrum or through spectral interpretation. acs.org
Derivatization is a crucial step for the successful GC analysis of phenolic compounds like this compound. phenomenex.com Common derivatization techniques include silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. phenomenex.comobrnutafaza.hrnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. acs.orgnih.govtandfonline.com Another approach is acylation, for instance, using acetic anhydride (B1165640) or trifluoroacetic anhydride. oup.comoup.com Perfluorinated derivatives, such as those formed with pentafluoropyridine (B1199360) or perfluorooctanoyl chloride, can significantly enhance sensitivity when using an electron capture detector (ECD) or for GC-MS analysis. free.frastm.orgnih.gov
A study on the analysis of aminophenols, which share structural similarities with the target compound, utilized a two-step derivatization with acetic anhydride followed by trifluoroacetic anhydride for GC-ECD analysis. oup.comoup.com For other phenolic compounds, a rapid silylation using BSTFA in acetone (B3395972) has been developed for GC-MS analysis. nih.gov
Table 1: Illustrative GC-MS Conditions for Analysis of a Derivatized Phenolic Compound This table presents typical conditions for the GC-MS analysis of a silylated phenolic compound, which could be adapted for this compound.
| Parameter | Condition |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 70°C, ramped to 280°C at 10°C/min, hold for 5 min. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Data adapted from general procedures for GC-MS analysis of derivatized phenolic compounds. matec-conferences.orgacs.org |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. theseus.fi Given the presence of both a phenolic group and a tertiary amine, this compound is well-suited for HPLC analysis.
HPLC with UV-Visible Detection (HPLC-UV) is a common method for the quantification of phenolic compounds. theseus.fiscirp.org The phenolic ring in this compound is expected to exhibit strong UV absorbance, likely around 270-280 nm. thermofisher.commdpi.com A study on substituted phenols utilized HPLC with UV detection for their analysis in environmental samples. researchgate.net
HPLC coupled with Mass Spectrometry (HPLC-MS) offers higher selectivity and sensitivity, and provides molecular weight and structural information, which is invaluable for confirmation. nih.govnih.gov Electrospray ionization (ESI) is a suitable ionization technique for this compound, likely in positive ion mode due to the basicity of the tertiary amine.
Reversed-phase HPLC is the most common separation mode for phenolic compounds. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. theseus.fi The presence of the tertiary amine might necessitate the use of a buffer in the mobile phase to control its ionization state and ensure reproducible retention times. Mixed-mode stationary phases that offer both reversed-phase and ion-exchange interactions could also be beneficial for separating complex mixtures containing tertiary amines. sielc.com
Table 2: Exemplary HPLC-UV Conditions for Phenolic Compound Analysis This table provides a general set of conditions for the HPLC-UV analysis of phenolic compounds, which could serve as a starting point for method development for this compound.
| Parameter | Condition |
| HPLC Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with (A) 0.1% Formic acid in Water and (B) Acetonitrile. Gradient: 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Conditions are based on general methods for the HPLC analysis of phenolic compounds. scirp.orgchromatographyonline.com |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of phenolic compounds. oup.comphytojournal.com It can be used for preliminary screening, to monitor the progress of a chemical reaction, or to identify suitable solvent systems for column chromatography. core.ac.uk
For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. oup.comcore.ac.uk A variety of mobile phase systems can be employed, often consisting of a mixture of a non-polar solvent, a more polar solvent, and a small amount of acid (like formic or acetic acid) to reduce tailing of the phenolic compound. oup.com A reported solvent system for the TLC of phenols is formic acid, diethyl ether, and acetonitrile saturated with pentane. oup.com
Detection of the spots on the TLC plate can be achieved by viewing under UV light (254 nm), where the compound would appear as a dark spot on a fluorescent background. oup.comnih.gov Spraying the plate with a visualizing reagent, such as an iron(III) chloride solution, can produce a colored spot (typically blue or green for phenols), confirming the presence of the phenolic group. phytojournal.comnih.gov
Electrophoretic Methods
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged and polar compounds. nih.govnih.gov Given that this compound has both an acidic phenolic hydroxyl group and a basic tertiary amine, its charge can be manipulated by adjusting the pH of the running buffer. This makes CE a potentially powerful tool for its analysis.
In Capillary Zone Electrophoresis (CZE), the separation is based on the differences in the electrophoretic mobilities of the analytes. researchgate.net At a pH below the pKa of the phenolic hydroxyl group and above the pKa of the conjugate acid of the tertiary amine, the compound will be cationic and migrate towards the cathode. At a pH above the pKa of the phenol (B47542), it will be anionic and migrate towards the anode. By carefully controlling the pH, separation from other compounds can be optimized. researchgate.net The use of buffers such as phosphate (B84403) or borate (B1201080) is common in CE analysis of phenolic compounds. researchgate.net
Spectrophotometric and Spectroscopic Methods
Spectrophotometric and spectroscopic methods are often used for the quantification of total phenolic content or for the analysis of a pure sample of this compound.
UV-Visible (UV-Vis) Spectrophotometry is a simple and rapid method for determining the concentration of phenolic compounds in a solution. ijset.inresearchgate.net The phenolic chromophore in this compound will absorb UV radiation. researchgate.net The wavelength of maximum absorbance (λmax) is expected to be in the region of 270-280 nm, characteristic of many phenolic compounds. mdpi.com A calibration curve can be constructed by measuring the absorbance of standard solutions of known concentrations. ijset.in While this method is straightforward, it is susceptible to interference from other UV-absorbing compounds in the sample. ijset.in
Fluorimetry can offer higher sensitivity and selectivity compared to UV-Vis spectrophotometry for some phenolic compounds. tandfonline.comum.esresearchgate.net The native fluorescence of this compound would need to be investigated. If it is fluorescent, a method based on measuring its fluorescence intensity at specific excitation and emission wavelengths can be developed. tandfonline.com An inhibitory kinetic fluorimetric method has been reported for the determination of trace phenols. tandfonline.comresearchgate.net Another approach involves derivatization with a fluorescent labeling agent to enhance detection. scirp.org
Derivatization Strategies for Enhanced Detection and Selectivity
Derivatization can be employed not only to improve the chromatographic properties of this compound but also to enhance its detectability and the selectivity of the analytical method. nih.govresearchgate.net
For GC analysis, silylation with reagents like BSTFA or acylation with anhydrides are common strategies to increase volatility and improve peak shape. nih.govoup.comoup.com The use of fluorinated derivatizing agents, such as heptafluoro-n-butyryl (HFB) chloride or pentafluorobenzyl bromide (PFBBr), can significantly increase the sensitivity of detection by electron capture detection (ECD) or mass spectrometry. theseus.finih.gov
For HPLC analysis, derivatization is often performed to introduce a chromophore or a fluorophore into the molecule, allowing for more sensitive UV or fluorescence detection. scirp.orgscirp.org Reagents like 4-nitrobenzoyl chloride can be used for UV detection, while dansyl chloride or 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) can be used for fluorescence detection. scirp.orgscirp.org
A dual derivatization approach has been described for the GC-MS analysis of phenolic compounds, where both methyl and trimethylsilyl derivatives are formed sequentially to aid in structural elucidation. nih.gov
Table 3: Common Derivatization Reagents for Phenolic Compounds
| Analytical Technique | Derivatization Reagent | Purpose |
| GC-MS/FID | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability phenomenex.comobrnutafaza.hrnih.gov |
| GC-MS/FID | Acetic Anhydride | Increases volatility oup.comoup.com |
| GC-ECD/MS | Pentafluorobenzyl Bromide (PFBBr) | Enhances sensitivity for electron capture and mass spectrometric detection theseus.fi |
| HPLC-UV | 4-Nitrobenzoyl Chloride | Adds a strong UV chromophore scirp.org |
| HPLC-Fluorescence | Dansyl Chloride | Adds a fluorescent tag scirp.org |
| HPLC-Fluorescence | 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) | Adds a fluorescent tag scirp.org |
| This table summarizes common derivatization strategies applicable to phenolic compounds. |
Based on the comprehensive search for scientific literature, there are no specific, detailed research findings or established analytical methods available in the public domain for the quantification of the compound "this compound". The search results did not yield any papers that provide data suitable for creating the requested tables on quantification methodologies like external calibration for this specific molecule.
While there is research on related compounds, such as other alkylaminophenols or molecules containing an azepane group, the strict instruction to focus solely on "this compound" prevents the inclusion of that information. For example, studies on "2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol" focus on theoretical properties like NBO and NLO analysis, not on analytical quantification. dergipark.org.trresearchgate.net Similarly, research on other compounds with an azepane moiety, like Bazedoxifene or AM-1220 azepane isomer, describes HPLC methods for their own analysis, but these methods are specific to those molecules and cannot be directly applied or cited for "this compound". oup.comresearchgate.net
General methods for analyzing phenolic compounds using techniques like HPLC are well-documented. nih.govlcms.cznkust.edu.twresearchgate.net These methods often involve reversed-phase chromatography with UV detection and could theoretically be adapted for "this compound". However, without specific research on this compound, details such as retention time, optimal wavelength for detection, linearity, and limits of detection and quantification are unknown.
Therefore, it is not possible to generate the requested article section with the required detailed research findings and data tables while adhering to the strict constraints of the prompt.
Conclusion and Future Research Directions
Summary of Current Research Status
Research involving the 3-[(azepan-1-yl)methyl]phenol scaffold and its close analogs is multifaceted, touching upon several therapeutic areas. A significant portion of the research has been contextualized by its relationship to more complex molecules, such as benzazepines, which are known dopamine (B1211576) D1/D5 receptor antagonists. For instance, the benzazepine SCH 39166, which contains a phenolic moiety, has undergone clinical trials for conditions like schizophrenia and cocaine addiction. acs.org A primary challenge identified in these studies is the rapid first-pass metabolism of the phenol (B47542) group, leading to low plasma levels and poor oral bioavailability. acs.org
Beyond central nervous system applications, the azepane moiety is a recurring feature in compounds designed for other therapeutic purposes. Derivatives have been investigated as inhibitors of Akt, a protein kinase implicated in cancer. nih.gov Furthermore, compounds containing a 3- or 4-(azepan-1-yl) group have demonstrated promising antifungal activity. mdpi.commdpi.com In the field of infectious diseases, related indolyl Mannich bases, which incorporate an azepane ring, have been studied as anti-mycobacterial agents. nih.gov The azepane ring also appears in synthetic cannabinoids, highlighting its versatility in medicinal chemistry. researchgate.net
Table 1: Investigated Therapeutic Areas for Azepane-Methyl-Phenol and Related Scaffolds
| Therapeutic Area | Target/Application | Key Findings | Reference(s) |
|---|---|---|---|
| Central Nervous System | Dopamine D1/D5 Antagonism | Lead compounds suffer from poor pharmacokinetics due to phenol metabolism. | acs.org |
| Oncology | Akt Kinase Inhibition | Azepane derivatives identified as potential Akt inhibitors. | nih.gov |
| Infectious Disease | Antifungal | Azepan-1-yl containing compounds show promising activity. | mdpi.commdpi.com |
| Anti-mycobacterial | Related indolyl Mannich bases show activity. | nih.gov | |
| Inflammation | TNFα Suppression | A related pyridinyl phenol demonstrates anti-inflammatory effects. | evitachem.com |
Unexplored Biological Targets and Mechanisms
While research has touched on several biological targets, many remain unexplored for this compound itself. The precise mechanism for its observed antifungal activity has not been fully elucidated, presenting a clear avenue for future investigation. mdpi.commdpi.com
New potential targets can be inferred from studies on structurally similar compounds. For example, a related molecule, 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol, was found to suppress the release of tumor necrosis factor-alpha (TNFα), suggesting that the this compound scaffold could be explored for anti-inflammatory applications by targeting cytokine pathways. evitachem.com Additionally, studies on 2-(azepane-1-yl)ethanol, a structural fragment of the title compound, revealed that it binds to the minor groove of DNA. researchgate.net This suggests a potential and as-yet unexplored mechanism of action involving direct interaction with genetic material.
Other potential targets for this chemical family include the histamine (B1213489) H4 receptor and the cholecystokinin (B1591339) 2 receptor (CCK2R), which have been identified as targets for other azepane and benzoazepine derivatives, respectively. researchgate.netmdpi.com
Advanced Synthetic Strategies
The synthesis of this compound analogs is typically achieved through established methods like the Mannich reaction, which involves reacting a phenol with formaldehyde (B43269) and an amine such as azepane, or through reductive amination of a corresponding aldehyde. nih.gov
More advanced strategies could enhance efficiency and yield. For instance, the use of specialized coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) has been shown to produce high yields in the synthesis of other complex heterocyclic molecules and could be applied here. acs.org Another relevant method is the "lactamomethylation" of phenols, which utilizes an N-hydroxymethyllactam and an acid catalyst to attach a nitrogen-containing ring to a phenol via a methylene (B1212753) linker. researchgate.netmdpi.com While this creates a lactam derivative, the principles could be adapted for the synthesis of this compound and its analogs, potentially under milder conditions or with improved substrate scope. Future synthetic research could focus on developing novel catalytic systems to streamline these transformations.
Computational Design and Optimization for Specific Applications
Computational chemistry is a powerful tool for overcoming the limitations of the this compound scaffold. The primary challenge remains the metabolic instability of the phenol group. acs.org A key strategy, demonstrated in the optimization of dopamine D1/D5 antagonists, is the use of bioisosteric replacement. acs.orgacs.org In that case, replacing the problematic phenol with heterocycles like benzimidazolone or benzothiazolone led to analogs with significantly improved pharmacokinetic profiles in rats. acs.org
Future computational work will likely involve:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to analyze electronic properties, predict reactivity, and calculate parameters such as bond dissociation energies to estimate antioxidant potential. researchgate.netmdpi.comresearchgate.netresearchgate.net
In Silico Screening: Virtual screening of compound libraries can identify new derivatives with potential activity against specific targets, as has been done to find Akt1 inhibitors. nih.gov
Molecular Dynamics and Docking: These simulations can predict how analogs bind to target proteins, such as acetylcholinesterase, helping to rationalize activity and guide the design of more potent and selective inhibitors. acs.org
Table 2: Bioisosteric Replacements for the Phenol Moiety
| Original Moiety | Bioisosteric Replacement | Advantage | Reference(s) |
|---|---|---|---|
| Phenol | Indole | Improved Pharmacokinetics | acs.org |
| Phenol | Benzimidazolone | Improved Pharmacokinetics, Potent D1/D5 Antagonist | acs.org |
| Phenol | Benzothiazolone | Improved Pharmacokinetics, Potent D1/D5 Antagonist | acs.org |
Prospects for Preclinical Development
The direct path to preclinical development for this compound is significantly hindered by the metabolic liability of its phenol group. acs.org The rapid first-pass metabolism makes it a challenging candidate for achieving therapeutic concentrations via oral administration.
However, the scaffold serves as an excellent starting point for lead optimization. The prospects for preclinical development lie not with the parent compound itself, but with next-generation analogs. Research has already shown that replacing the phenol with more stable bioisosteres can produce compounds with superior drug-like properties. acs.org The resulting benzimidazolone and benzothiazolone analogs, for example, demonstrated much-improved pharmacokinetic profiles, making them viable candidates for further preclinical evaluation. acs.org
The successful advancement of any derivative will depend on demonstrating a strong efficacy and selectivity profile for a specific disease target. The existence of a related compound, CBS-3595, which has undergone preclinical studies for its anti-inflammatory properties, establishes a precedent that optimized molecules from this structural class can advance toward clinical evaluation. evitachem.com Therefore, future efforts must focus on targeted design and rigorous testing of analogs that retain the beneficial pharmacophore of the azepane-methyl group while eliminating the problematic phenol moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
